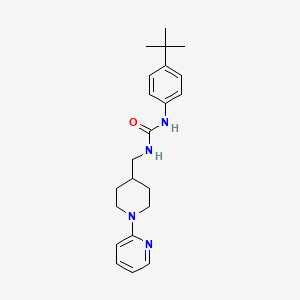
1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been a subject of interest in organic chemistry due to its unique structure and properties. This compound is notable for its inclusion in research focused on hydrogen bonding, molecular interactions, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related urea derivatives, including those with tert-butyl phenyl groups, involves several steps, typically starting with the coupling reactions of appropriate precursors. For instance, a study detailed the synthesis of similar compounds from imidazo[1,2-a]pyridine derivatives and tert-butyl urea, demonstrating the intricate nature of such syntheses (Chen et al., 2021).
Scientific Research Applications
Association and Complexation Studies
- N-(pyridin-2-yl),N'-substituted ureas : The association of various N-(pyridin-2-yl),N'-substituted ureas with different hydrogen bonding counterparts has been explored. The study focused on the substituent effect on complexation and the breaking of intramolecular hydrogen bonds in urea derivatives, crucial for complex formation. This research provides insights into the molecular interactions and stability of similar compounds (Ośmiałowski et al., 2013).
Structural Analysis and Synthesis
- Imidazo[1,2-a]pyridine Derivatives : Derivatives of imidazo[1,2-a]pyridine, with significant roles in chemical fields, have been synthesized and structurally analyzed. The study focused on the title compound synthesized from N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide and 1-(tert-butyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea. This research offers a deeper understanding of the molecular structure and stability of such compounds (Chen et al., 2021).
Anticancer Applications
- Anticancer Activity of Derivatives : The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents have been conducted. These compounds showed significant antiproliferative effects on various cancer cell lines, highlighting their potential as novel anticancer agents (Feng et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition : Mannich bases derived from urea, including 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea, have been studied for their corrosion inhibition properties on mild steel surfaces in acidic solutions. This research is essential for understanding the application of such compounds in protecting metal surfaces from corrosion (Jeeva et al., 2015).
Molecular Devices and Complexation
- Cyclodextrin Complexation : Research on the complexation of stilbene derivatives with urea-linked cyclodextrin has been conducted. This includes the study of photoisomerization and self-assembly of molecular devices, demonstrating the potential use of such compounds in the development of molecular devices and sensors (Lock et al., 2004).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-22(2,3)18-7-9-19(10-8-18)25-21(27)24-16-17-11-14-26(15-12-17)20-6-4-5-13-23-20/h4-10,13,17H,11-12,14-16H2,1-3H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSAUJIRQBRROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

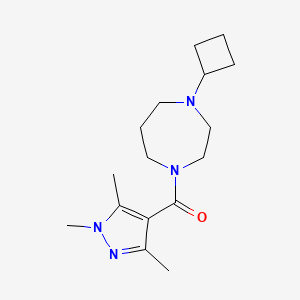
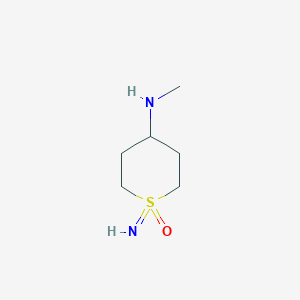


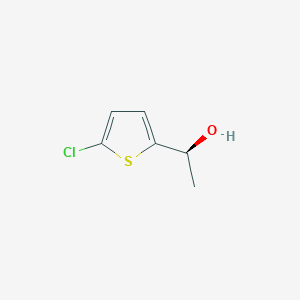
![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)
![4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride](/img/structure/B2490894.png)

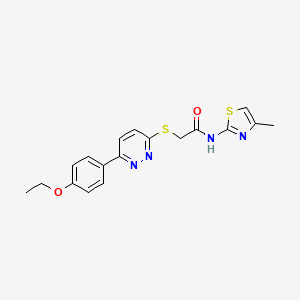
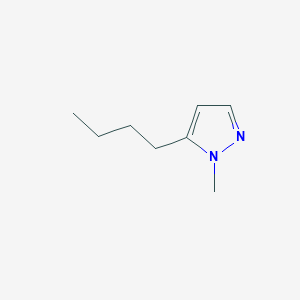
![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)
![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)
